molecular formula C11H20O B14467175 3-Propylideneoctan-2-one CAS No. 71686-65-2

3-Propylideneoctan-2-one

Cat. No.: B14467175
CAS No.: 71686-65-2
M. Wt: 168.28 g/mol
InChI Key: HALZLANLBHGRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylideneoctan-2-one is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylideneoctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. For instance, the reaction between propanal and 2-octanone in the presence of a base such as sodium hydroxide can yield this compound. The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification steps such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as solid bases or acids can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Propylideneoctan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols or other reduced forms of the original ketone.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Propylideneoctan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propylideneoctan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Butylidenehexan-2-one: Similar structure but with a shorter carbon chain.

    3-Pentylideneheptan-2-one: Another ketone with a different alkyl group.

    3-Hexylideneoctan-2-one: A compound with a longer carbon chain.

Uniqueness

3-Propylideneoctan-2-one is unique due to its specific carbon chain length and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

71686-65-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-propylideneoctan-2-one

InChI

InChI=1S/C11H20O/c1-4-6-7-9-11(8-5-2)10(3)12/h8H,4-7,9H2,1-3H3

InChI Key

HALZLANLBHGRNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.